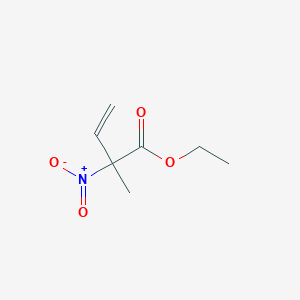

Ethyl 2-methyl-2-nitrobut-3-enoate

Description

Contextualization of Nitro-Functionalized Organic Molecules in Modern Synthesis

Nitro-functionalized organic molecules are cornerstones of modern organic synthesis, valued for their diverse reactivity. nih.govfrontiersin.org The nitro group, being strongly electron-withdrawing, activates adjacent carbon atoms for various chemical reactions. sci-hub.se Historically important in the synthesis of amines through reduction, the utility of nitro compounds has expanded dramatically. nih.gov They serve as precursors for a wide array of other functional groups, including ketones, aldehydes, oximes, and nitriles. researchgate.net

The synthetic versatility of nitro compounds is a major advantage. They can participate in crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Henry (nitro-aldol) and Michael reactions. nih.govsci-hub.seuts.edu.au Furthermore, the accessibility of nitro compounds through various synthetic routes and their compatibility with modern catalytic methods, including asymmetric organocatalysis and transition metal catalysis, have solidified their role as indispensable intermediates. nih.govfrontiersin.org This continued exploration makes the chemistry of the nitro group a dynamic and challenging area of research, promising further discoveries and applications in the synthesis of complex molecules, including natural products and pharmaceuticals. frontiersin.orguts.edu.au

Structural Characteristics of Ethyl 2-methyl-2-nitrobut-3-enoate: Emphasis on the Quaternary Nitro-Bearing Carbon and Isolated Terminal Alkene

This compound is a highly functionalized molecule whose structure presents several key features of synthetic interest. Its molecular framework is built upon a four-carbon butenoate chain.

A defining characteristic is the quaternary carbon at the C2 position. This carbon atom is bonded to four non-hydrogen substituents: a methyl group, a nitro group, an ethyl ester group, and a vinyl group (-CH=CH2). The presence of a nitro group on this already sterically congested center makes it a quaternary nitro-bearing carbon .

Another significant feature is the isolated terminal alkene (vinyl group). The double bond is located between C3 and C4, and it is not in conjugation with the carbonyl group of the ester. This "isolated" nature dictates its reactivity, distinguishing it from the more common α,β-unsaturated esters where the double bond is activated by the adjacent carbonyl. This specific arrangement of functional groups offers unique opportunities for selective chemical manipulations at different sites within the molecule.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 90685-76-0 |

| Molecular Formula | C₇H₁₁NO₄ |

| Synonyms | ethyl 2-nitro-2-methylbut-3-enoate |

Table 1: Chemical and Physical Properties of this compound. molaid.com

Significance of Stereogenic Quaternary Centers in Organic Chemistry

The construction of stereogenic quaternary carbon centers—a quaternary carbon atom bonded to four different substituents—is a formidable challenge in organic synthesis. pnas.orgrsc.org The difficulty arises from the high steric hindrance around the carbon, which impedes the approach of reagents needed to form the new carbon-carbon bond. pnas.org

Despite this synthetic hurdle, quaternary stereocenters are crucial structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. researchgate.netacs.org Their rigid three-dimensional arrangement is often essential for the molecule's biological function. researchgate.net The presence of such a center can have a profound impact on the shape and properties of a molecule, influencing its interaction with biological targets. researchgate.net The persistent challenge and high value of these structures continue to drive the development of innovative and powerful synthetic methods, such as catalytic asymmetric reactions, to create them with high efficiency and stereocontrol. rsc.orgacs.org

Overview of Research Approaches for Novel Highly Functionalized Unsaturated Esters

The synthesis of novel, highly functionalized unsaturated esters is an active area of research, driven by the utility of these compounds as synthetic intermediates. researchgate.netmdpi.com A variety of methods have been developed to construct these complex molecular frameworks.

One common strategy involves the esterification of the corresponding unsaturated carboxylic acids or their salts. Phase-transfer catalysis has been shown to be effective for the condensation of alkali metal carboxylates with alkenyl halides to produce unsaturated esters. researchgate.net Another approach is the functionalization of pre-existing α,β-unsaturated esters . This can involve stereoselective additions to the double bond or modifications at the α-carbon. nih.gov

Metal-catalyzed reactions are particularly powerful for creating carbon-carbon bonds. For instance, palladium-catalyzed allylic alkylation allows for the introduction of substituents at the allylic position. wiley-vch.de The Heck reaction is another valuable tool for forming carbon-carbon bonds by coupling unsaturated halides with alkenes. pnas.org Furthermore, intramolecular reactions, such as the Johnson-Claisen rearrangement , can be employed to construct complex ester frameworks containing multiple stereocenters. acs.org For the synthesis of nitro-containing compounds specifically, methods like the displacement of alkyl halides with nitrite (B80452) salts are well-established. wiley-vch.deorganic-chemistry.org These diverse approaches provide chemists with a robust toolkit for accessing a wide range of highly functionalized unsaturated esters for various applications in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

90685-76-0 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

ethyl 2-methyl-2-nitrobut-3-enoate |

InChI |

InChI=1S/C7H11NO4/c1-4-7(3,8(10)11)6(9)12-5-2/h4H,1,5H2,2-3H3 |

InChI Key |

WCHUFXMPVVTFKI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C=C)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity Profile and Transformational Chemistry of Ethyl 2 Methyl 2 Nitrobut 3 Enoate

Reactions Involving the Terminal Alkene (But-3-enoate Moiety)

The terminal double bond in ethyl 2-methyl-2-nitrobut-3-enoate is a site of high electron density, making it susceptible to attack by electrophiles and radicals. Its unconjugated nature means its reactivity is analogous to that of simple alkenes.

Electrophilic Addition Reactions to the Olefin

Electrophilic addition is a fundamental reaction of alkenes. libretexts.org The reaction is initiated by the attack of an electrophile on the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For the terminal alkene in this compound, these reactions are expected to follow Markovnikov's rule, where the electrophile (typically a proton) adds to the less substituted carbon (C4), and the nucleophile adds to the more substituted carbon (C3), proceeding through the more stable secondary carbocation. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkene is predicted to yield a 3-halo-2-methyl-2-nitrobutanoate derivative. The reaction proceeds via a carbocation intermediate, with the initial protonation occurring at the terminal carbon (C4) to form a more stable secondary carbocation at C3. Subsequent attack by the halide anion on this carbocation leads to the final product. libretexts.org

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the double bond is expected to produce a 3,4-dihalo-2-methyl-2-nitrobutanoate. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then opened by the attack of a halide ion.

A summary of predicted hydrohalogenation and halogenation products is presented in Table 1.

Table 1: Predicted Products of Electrophilic Addition of Halogens and Hydrogen Halides

| Reagent | Predicted Product |

|---|---|

| HCl | Ethyl 3-chloro-2-methyl-2-nitrobutanoate |

| HBr | Ethyl 3-bromo-2-methyl-2-nitrobutanoate |

| HI | Ethyl 3-iodo-2-methyl-2-nitrobutanoate |

| Cl₂ | Ethyl 3,4-dichloro-2-methyl-2-nitrobutanoate |

Acid-Catalyzed Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form an alcohol. For this compound, this would result in the formation of ethyl 3-hydroxy-2-methyl-2-nitrobutanoate. This reaction also proceeds through a carbocation intermediate and follows Markovnikov's rule. libretexts.org However, the potential for carbocation rearrangements, although less likely in this specific substrate, is a consideration with this method. libretexts.org

Oxymercuration-Demercuration: A milder and more reliable method for the Markovnikov hydration of alkenes is the oxymercuration-demercuration reaction. wikipedia.orgmasterorganicchemistry.com This two-step process involves the reaction of the alkene with mercuric acetate (B1210297) in aqueous tetrahydrofuran, followed by reduction with sodium borohydride. libretexts.orgwikipedia.org This pathway avoids the formation of a free carbocation, thus preventing rearrangements and reliably yielding the Markovnikov product, ethyl 3-hydroxy-2-methyl-2-nitrobutanoate. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a cyclic mercurinium ion intermediate. wikipedia.orgmasterorganicchemistry.com

The conditions and expected products for these hydration methods are detailed in Table 2.

Table 2: Hydration and Oxymercuration-Demercuration Reactions

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ (cat.) | Ethyl 3-hydroxy-2-methyl-2-nitrobutanoate |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O/THF | Ethyl 3-hydroxy-2-methyl-2-nitrobutanoate |

When electrophilic addition to the terminal alkene of this compound leads to the formation of a new chiral center at C3, the stereochemical outcome is an important consideration. In reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation and acid-catalyzed hydration, the nucleophile can attack from either face of the plane, typically resulting in a racemic mixture of enantiomers. libretexts.org In contrast, reactions involving a cyclic intermediate, like halogenation (via a halonium ion) and oxymercuration (via a mercurinium ion), generally result in anti-addition, where the two new substituents add to opposite faces of the original double bond. masterorganicchemistry.comchemistrysteps.com

Radical Addition Reactions to the Alkene

Radical addition reactions provide a complementary method to electrophilic additions, often resulting in anti-Markovnikov regioselectivity. For instance, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to yield the anti-Markovnikov product. In the case of this compound, this would lead to the formation of ethyl 4-bromo-2-methyl-2-nitrobutanoate. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. This radical adds to the less substituted carbon (C4) of the alkene, forming a more stable secondary radical at C3, which then abstracts a hydrogen atom from another molecule of HBr to give the product and propagate the chain reaction.

Research on the radical addition of ethyl cyanoacetate (B8463686) to conjugated olefins, catalyzed by t-butyl peroxide, has shown that the mode of addition is influenced by the substituents on the double bond. rsc.org While the but-3-enoate (B1239731) in the title compound is not conjugated, similar principles of radical stability would govern the addition of various radical species across the terminal double bond.

Cycloaddition Reactions of the Unconjugated Alkene

The terminal alkene of this compound can participate in cycloaddition reactions, acting as a 2π-electron component.

Diels-Alder Reaction: The unconjugated alkene can act as a dienophile in [4+2] cycloaddition reactions with a suitable diene. For example, reaction with a simple diene like 1,3-butadiene (B125203) would be expected to form a cyclohexene (B86901) derivative. The reactivity of the alkene as a dienophile is influenced by the electronic nature of the substituents. The electron-withdrawing nature of the adjacent nitro and ester groups, although not directly conjugated to the terminal alkene, may have a modest influence on the reaction energetics. Related α,β-unsaturated carbonyl compounds, such as methyl 2-oxobut-3-enoate, have been shown to be reactive dienophiles in Diels-Alder reactions. dtu.dk

[3+2] Cycloadditions: The terminal alkene can also undergo [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with an azide (B81097) would yield a triazoline, and reaction with a nitrile oxide could form an isoxazoline (B3343090). The dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with isocyanoacetate esters highlights the utility of nitro-containing compounds in forming complex heterocyclic systems. nih.gov

A summary of potential cycloaddition reactions is provided in Table 3.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Predicted Product Class |

|---|---|---|

| [4+2] Cycloaddition | 1,3-Butadiene | Cyclohexene derivative |

| [3+2] Cycloaddition | Phenyl azide | Triazoline derivative |

[2+2] Cycloadditions

The carbon-carbon double bond in this compound, being electron-deficient, is a potential candidate for [2+2] cycloaddition reactions, particularly with electron-rich alkenes. These reactions, often photochemically initiated, can lead to the formation of substituted cyclobutane (B1203170) rings. libretexts.orgnih.govlibretexts.orgyoutube.com The reaction proceeds by the excitation of one of the alkene partners to an excited state, which then interacts with the ground-state alkene. libretexts.org The stereochemistry of the resulting cyclobutane is often controlled by the initial stereochemistry of the reacting alkenes. youtube.com

While specific studies on this compound are not prevalent, the general reactivity of nitroalkenes in [2+2] cycloadditions is documented. researchgate.netnih.gov For instance, the reaction of (E)-2-arylnitroethenes with ynamines has been shown to produce cyclobutene (B1205218) analogs. nih.gov These reactions can proceed through a stepwise mechanism, potentially involving zwitterionic or pseudoradical intermediates. nih.gov The formation of head-to-head or head-to-tail isomers is possible depending on the substituents on the reacting partners. nsf.gov

1,3-Dipolar Cycloadditions as a Dipolarophile

The electron-deficient double bond of this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. chesci.com This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. chesci.comwikipedia.orgchemtube3d.com

With Nitrile Oxides: The reaction of this compound with nitrile oxides is expected to yield isoxazoline derivatives. nih.govmdpi.comresearchgate.netyoutube.com Nitrile oxides are versatile 1,3-dipoles that can be generated in situ from various precursors. mdpi.comresearchgate.net The regioselectivity of the cycloaddition is governed by both steric and electronic factors, often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For electron-deficient alkenes like this compound, the reaction is typically controlled by the interaction between the LUMO of the dipole and the HOMO of the dipolarophile. mdpi.com

With Nitrones: Nitrones, which are N-oxides of imines, also readily participate in 1,3-dipolar cycloadditions with electron-deficient alkenes. chesci.comwikipedia.orgrsc.org The reaction with this compound would lead to the formation of isoxazolidine (B1194047) rings. wikipedia.org These cycloadditions are generally stereospecific with respect to the alkene's configuration. wikipedia.org The regioselectivity can be influenced by the substituents on both the nitrone and the dipolarophile. acs.org

Diels-Alder Reactions with Electron-Rich Dienes as a Dienophile

This compound, with its electron-deficient double bond activated by both a nitro and an ester group, is a potent dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition reaction with an electron-rich diene would yield a substituted cyclohexene derivative. rsc.org The presence of the electron-withdrawing nitro group significantly enhances the reactivity of the dienophile, accelerating the reaction rate. masterorganicchemistry.comyoutube.com

The regioselectivity of the Diels-Alder reaction is a key aspect, and the nitro group plays a crucial role in directing the orientation of the addition. rsc.org In reactions with unsymmetrical dienes, the formation of specific regioisomers is favored. The subsequent removal of the nitro group via denitration can provide a powerful method for the regioselective synthesis of cyclohexenes. rsc.org While general for nitroalkenes, Lewis acid catalysis can influence the periselectivity of Diels-Alder reactions, sometimes favoring the formation of nitronates over the expected carbocyclic adducts. mdpi.comumn.eduacs.org

Reactivity of the Nitro Group and its Electronic Influence

Reduction of the Nitro Group to Amines or Other Nitrogen-Containing Functional Groups

The nitro group of this compound can be reduced to a variety of other nitrogen-containing functional groups, most commonly to a primary amine. This transformation is of significant synthetic value. A variety of reducing agents can be employed to achieve this, with the choice of reagent often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comwikipedia.org

Common methods for the reduction of nitroalkenes to saturated amines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. commonorganicchemistry.comwikipedia.org It is important to note that under these conditions, the carbon-carbon double bond will also be reduced.

Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH4) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.comursinus.edu

Dissolving Metal Reductions: Systems like iron in acetic acid or zinc in acetic acid provide milder conditions for the reduction of nitro groups to amines, which can be advantageous when other reducible functional groups are present. commonorganicchemistry.com Tin(II) chloride is another mild reducing agent used for this purpose. commonorganicchemistry.com

The reduction can also be controlled to yield intermediate oxidation states, such as hydroxylamines, by using specific reagents like diborane (B8814927) or zinc dust with ammonium (B1175870) chloride. wikipedia.org

| Reagent/Condition | Product | Notes |

| H₂/Pd/C | Saturated Amine | Also reduces the C=C double bond. commonorganicchemistry.comwikipedia.org |

| LiAlH₄ | Saturated Amine | Common for aliphatic nitro compounds. commonorganicchemistry.comursinus.edu |

| Fe/AcOH | Amine | Milder conditions, can be more selective. commonorganicchemistry.com |

| Zn/AcOH | Amine | Milder conditions, similar to Fe/AcOH. commonorganicchemistry.com |

| SnCl₂ | Amine | Mild method, good for sensitive substrates. commonorganicchemistry.com |

| Diborane | Hydroxylamine | Partial reduction product. wikipedia.org |

Potential for Denitration Reactions

The nitro group in compounds like this compound can be removed through denitration reactions. This process is synthetically useful for introducing a substituent at a specific position and later removing the directing nitro group. researchgate.net Denitration can be achieved through various methods, including radical-mediated and base-induced elimination processes. researchgate.netnih.gov

One common method for reductive denitration involves the use of tributyltin hydride (Bu₃SnH). rsc.org This radical-mediated process effectively replaces the nitro group with a hydrogen atom. Base-induced elimination of nitrous acid from a nitroalkane can lead to the formation of a carbon-carbon double bond, a reaction that is energetically favorable. nih.gov

Influence of the Nitro Group on Adjacent Reactivity

The nitro group exerts a powerful electronic influence on the reactivity of this compound. This influence is primarily due to its strong electron-withdrawing nature, which operates through both inductive and resonance effects. nih.govquora.comnih.gov

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong electron-withdrawing inductive effect (-I effect). chegg.comreddit.com This effect polarizes the sigma bonds, pulling electron density away from the adjacent carbon atoms. chegg.com This polarization significantly impacts the acidity of neighboring C-H bonds and the electrophilicity of the molecule.

Resonance Effect: When conjugated with a pi-system, as in the case of the vinyl group in this compound, the nitro group exhibits a strong electron-withdrawing resonance effect (-M or -R effect). quora.com This effect delocalizes the pi-electrons of the double bond onto the nitro group, further reducing the electron density on the double bond.

This combined electron-withdrawing character has several key consequences for reactivity:

Activation of the Double Bond: The double bond is highly activated towards nucleophilic attack, particularly Michael-type conjugate additions. wikipedia.orgnih.gov

Increased Acidity of α-Protons: While this compound does not have a proton alpha to the nitro group on the same carbon, any protons on adjacent carbons would have increased acidity. nih.gov

Influence on Cycloadditions: As discussed previously, the electron-deficient nature of the double bond makes it a highly reactive component in cycloaddition reactions with electron-rich partners. uts.edu.auresearchgate.net

Stabilization of Intermediates: The nitro group can stabilize anionic intermediates formed during nucleophilic addition reactions. nih.gov

The presence of both the nitro and the ester group, both being electron-withdrawing, synergistically enhances the electrophilicity of the carbon-carbon double bond, making this compound a highly reactive and versatile synthetic intermediate.

Transformations of the Ester Functional Group

The ester functional group in this compound is a key site for various chemical transformations. These reactions, which include hydrolysis, transesterification, reduction, and nucleophilic acyl substitution, allow for the modification of this moiety to yield a diverse range of derivatives. The reactivity of the ester is influenced by the electronic effects of the adjacent α-nitro group and the conjugated vinyl group.

Hydrolysis and Transesterification

Hydrolysis

The hydrolysis of an ester is a fundamental reaction that converts it into a carboxylic acid and an alcohol. libretexts.org In the case of this compound, this transformation can be catalyzed by either an acid or a base.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields a carboxylate salt and an alcohol. libretexts.org The use of a base, such as sodium hydroxide, as a reactant drives the reaction to completion.

The general equations for these transformations are as follows:

Acid-Catalyzed Hydrolysis: this compound + H₂O (excess) + H⁺ catalyst ⇌ 2-Methyl-2-nitrobut-3-enoic acid + Ethanol

Base-Catalyzed Hydrolysis (Saponification): this compound + NaOH → Sodium 2-methyl-2-nitrobut-3-enoate + Ethanol

| Reaction | Reagents | Products | Conditions |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 2-Methyl-2-nitrobut-3-enoic acid, Ethanol | Heat |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O | Sodium or Potassium 2-methyl-2-nitrobut-3-enoate, Ethanol | Typically at room temperature or with gentle heating |

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base and is a valuable method for synthesizing different esters of 2-methyl-2-nitrobut-3-enoic acid. masterorganicchemistry.comorganic-chemistry.org To ensure a high yield of the desired product, the alcohol reactant is often used in large excess or as the solvent. masterorganicchemistry.com

The general equation for the transesterification of this compound is:

This compound + R'OH (excess) ⇌ Methyl/Propyl/etc. 2-methyl-2-nitrobut-3-enoate + Ethanol

| Catalyst Type | General Conditions | Reactant | Product Example |

| Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Methanol (B129727) | Mthis compound |

| Base (e.g., NaOR') | Alcohol as solvent | Propanol | Propyl 2-methyl-2-nitrobut-3-enoate |

Reduction to Alcohol or Aldehyde Derivatives

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions employed.

Reduction to a Primary Alcohol

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol. youtube.comyoutube.com This reaction typically proceeds in an anhydrous ether solvent, followed by an acidic workup to protonate the resulting alkoxide. It is important to note that LiAlH₄ is a powerful reducing agent and may also reduce the nitro group and the carbon-carbon double bond.

Reaction: this compound + LiAlH₄ (in ether) followed by H₃O⁺ → 2-Methyl-2-nitrobut-3-en-1-ol

Reduction to an Aldehyde

The partial reduction of the ester to an aldehyde is a more delicate transformation that requires the use of a less reactive, sterically hindered reducing agent. wikipedia.org Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol.

Reaction: this compound + DIBAL-H (at low temperature, e.g., -78 °C) followed by H₂O → 2-Methyl-2-nitrobut-3-enal

| Target Product | Reducing Agent | Typical Solvent | Key Conditions |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Anhydrous, followed by acidic workup |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane | Low temperature (-78 °C) |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a broad class of reactions where a nucleophile displaces the alkoxy group of the ester. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This reaction proceeds through a two-step addition-elimination mechanism, forming a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the ester towards nucleophiles is enhanced by the electron-withdrawing nature of the α-nitro group.

Examples of nucleophilic acyl substitution reactions include the formation of amides and other ester derivatives.

Amide Formation (Aminolysis): this compound + R₂NH → N,N-Dialkyl-2-methyl-2-nitrobut-3-enamide + Ethanol

The general favorability of these reactions depends on the relative basicity of the leaving group and the incoming nucleophile, with the equilibrium favoring the displacement of the weaker base. masterorganicchemistry.com

| Nucleophile | Product Class | Example Reactant | Example Product |

| Amine (R₂NH) | Amide | Diethylamine | N,N-Diethyl-2-methyl-2-nitrobut-3-enamide |

| Carboxylate (R'COO⁻) | Acid Anhydride | Sodium Acetate | Acetic 2-methyl-2-nitrobut-3-enoic anhydride |

Rearrangement Reactions and Fragmentations

The presence of both a nitro group and a carbon-carbon double bond in this compound suggests the potential for various rearrangement and fragmentation reactions, often initiated by heat, light, or chemical reagents. While specific studies on this exact molecule are scarce, the reactivity of related nitroalkenes provides insight into possible transformations.

For instance, certain nitroalkenes are known to undergo complex cyclization and fragmentation pathways under specific conditions, such as in mass spectrometry analysis. wiley-vch.de These processes can involve the nitro group and the double bond, leading to the formation of heterocyclic products and smaller fragments. The presence of the ester functionality could further influence these reaction pathways.

Rearrangement reactions, such as those involving sigmatropic shifts or skeletal rearrangements, could also be envisioned, particularly under thermal or photochemical conditions. The specific nature of these rearrangements would be highly dependent on the substitution pattern and the reaction conditions.

Chemo-, Regio-, and Stereoselective Control in Complex Transformations of this compound

In complex chemical transformations involving molecules with multiple functional groups like this compound, achieving selectivity is a paramount challenge and a key area of synthetic chemistry.

Chemoselectivity refers to the preferential reaction of one functional group over another. masterorganicchemistry.com For example, in a reduction reaction, a mild reducing agent might selectively reduce the carbon-carbon double bond while leaving the ester and nitro groups intact. Conversely, a different reagent might target the nitro group for reduction to an amine without affecting the other functionalities. The choice of reagents and reaction conditions is crucial for directing the reaction to the desired functional group.

Regioselectivity is the preference for a reaction to occur at one position over another. wikipedia.org In addition reactions to the vinyl group, for instance, a reagent could add to either the α or β carbon of the double bond. The electronic nature of the nitro and ester groups, as well as steric factors, will influence the regiochemical outcome of such additions.

Stereoselectivity involves the preferential formation of one stereoisomer over others. masterorganicchemistry.comyoutube.com Reactions at the double bond or at the α-carbon could potentially create new stereocenters. The use of chiral catalysts or reagents can induce stereoselectivity, leading to the formation of a single enantiomer or diastereomer. For example, an asymmetric hydrogenation of the double bond could yield a product with a specific stereochemistry at the newly formed chiral centers.

Achieving high levels of chemo-, regio-, and stereoselectivity is essential for the efficient synthesis of complex target molecules and is often accomplished through the careful design of catalysts and reaction conditions.

Mechanistic Investigations and Computational Studies of Ethyl 2 Methyl 2 Nitrobut 3 Enoate Reactivity

Spectroscopic and Kinetic Studies for Reaction Pathway Elucidation

To map the reaction pathways of ethyl 2-methyl-2-nitrobut-3-enoate, a combination of spectroscopic and kinetic studies would be indispensable. In-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to monitor the progress of a reaction in real-time. This allows for the identification of transient intermediates and the determination of their relative concentrations.

Kinetic studies, on the other hand, provide quantitative data on reaction rates. By systematically varying parameters such as reactant concentrations, temperature, and solvent polarity, the rate law for a given reaction can be determined. This information is vital for proposing and validating a reaction mechanism. For instance, a reaction's dependence on the concentration of a catalyst can suggest its involvement in the rate-determining step.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.4 x 10⁻⁴ |

This hypothetical data suggests a second-order reaction, first order in both the nitroalkene and the nucleophile.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetics of this compound and its reactions. researchgate.net DFT methods can provide accurate predictions of molecular geometries, energies, and various electronic properties. researchgate.netnih.gov

A key application of DFT is the location and characterization of transition states. nih.gov The transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a reaction. By calculating the energy barrier (activation energy) associated with a transition state, the feasibility of a proposed reaction pathway can be assessed. The reaction coordinate, which maps the lowest energy path from reactants to products via the transition state, can also be determined, providing a detailed picture of the bond-forming and bond-breaking processes.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules. youtube.comwikipedia.orgnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comwikipedia.orgnih.gov For this compound, the electron-withdrawing nitro and ester groups are expected to lower the energy of the LUMO, making it a good electrophile. The analysis of the LUMO's shape and atomic orbital coefficients would indicate the most likely sites for nucleophilic attack.

Table 2: Hypothetical FMO Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.8 |

| LUMO | -2.5 |

The low-lying LUMO energy would suggest a high reactivity towards nucleophiles.

Molecular Electron Density Theory (MEDT) in Understanding Bond Formation and Reaction Mechanism

Molecular Electron Density Theory (MEDT) provides a more recent framework for understanding chemical reactivity, focusing on the changes in electron density during a reaction. nih.gov MEDT analysis of a reaction involving this compound would involve examining the flow of electron density from the nucleophile to the electrophilic centers of the nitroalkene. nih.gov This approach can provide a more detailed and intuitive picture of bond formation compared to FMO theory, especially in polar reactions where significant charge transfer occurs. nih.gov

Conformational Analysis and Stereoelectronic Effects Governing Reactivity

The three-dimensional shape of this compound and its various possible conformations can significantly influence its reactivity. Conformational analysis, often performed using computational methods, helps to identify the most stable conformers and the energy barriers between them. Stereoelectronic effects, which describe how the spatial arrangement of orbitals affects reactivity, are also critical. For instance, the alignment of the π-systems of the double bond and the nitro and ester groups will impact their electronic communication and, consequently, the molecule's susceptibility to attack. The steric hindrance posed by the methyl and ethyl groups will also play a crucial role in dictating the regioselectivity and stereoselectivity of reactions.

Applications of Ethyl 2 Methyl 2 Nitrobut 3 Enoate in Complex Organic Synthesis

Potential as a Building Block for Polyfunctionalized Molecules and Heterocycles

The diverse functionalities within ethyl 2-methyl-2-nitrobut-3-enoate theoretically permit a wide range of chemical manipulations. The nitro group can be reduced to an amine, transformed into a carbonyl group via the Nef reaction, or participate in various C-C bond-forming reactions. The vinyl group is a handle for Diels-Alder reactions, Michael additions, and various pericyclic reactions. The ester functionality can be hydrolyzed, reduced, or converted to other carbonyl derivatives. This dense packing of reactive sites could allow for the rapid construction of complex, polyfunctionalized acyclic and heterocyclic systems. However, no specific instances of such applications have been reported in the scientific literature.

Theoretical Access to Chiral Compounds with Quaternary Centers through Stereoselective Transformations

The presence of a quaternary carbon atom in this compound makes it an attractive starting material for the synthesis of chiral molecules containing this challenging stereocenter. Asymmetric transformations targeting the vinyl group, such as catalytic enantioselective hydrogenation, epoxidation, or dihydroxylation, could, in principle, establish new stereocenters with high control. Subsequent manipulations of the nitro and ester groups would then lead to a variety of chiral building blocks. At present, there are no documented examples of such stereoselective transformations being performed on this specific substrate.

A Hypothesized Strategic Intermediate in the Total Synthesis of Natural Products or Analogues

Given its potential for elaboration into a variety of complex structures, this compound could theoretically serve as a key intermediate in the total synthesis of natural products or their analogues. The combination of functionalities could be strategically disconnected from various natural product scaffolds. However, a thorough search of the literature has not revealed any total synthesis campaigns where this compound was employed as a strategic intermediate.

Future Perspectives and Emerging Research Avenues in the Chemistry of Ethyl 2 Methyl 2 Nitrobut 3 Enoate

Development of Novel Catalytic Systems for Enantioselective Transformations

The presence of a stereocenter at the α-position after conjugate addition to the β-carbon of ethyl 2-methyl-2-nitrobut-3-enoate makes the development of enantioselective catalytic systems a paramount objective. Future research will likely focus on the design and application of novel chiral catalysts to control the stereochemical outcome of reactions involving this substrate.

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of nitroalkenes. Chiral organocatalysts, such as bifunctional Cinchona alkaloids and prolinol derivatives, have shown considerable success in promoting enantioselective conjugate additions to various nitroolefins. nih.govencyclopedia.pub For instance, the use of a bifunctional Cinchona alkaloid catalyst has enabled the highly enantioselective addition of diphenylphosphine (B32561) to a range of nitroalkenes, affording optically active β-nitrophosphines with up to 99% enantiomeric excess after crystallization. nih.gov Similarly, chiral thiourea-based catalysts have been employed in the enantioselective reduction of tetrasubstituted nitroalkenes, demonstrating the potential to generate enantioenriched nitroalkanes which are valuable synthetic intermediates. nih.gov

Future work will likely involve the development of more sophisticated organocatalysts tailored for the specific steric and electronic demands of this compound. This includes the design of catalysts with finely-tuned steric hindrance and electronic properties to achieve high levels of stereocontrol. Furthermore, the exploration of cooperative catalysis, where two or more catalysts work in concert to achieve a specific transformation with high enantioselectivity, represents a promising frontier.

Table 1: Examples of Enantioselective Transformations of Nitroalkenes with Potential Applicability to this compound

| Catalyst Type | Reaction Type | Substrate Class | Enantioselectivity (ee) | Reference |

| Bifunctional Cinchona Alkaloid | Hydrophosphination | Nitroalkenes | Up to 99% | nih.gov |

| Chiral Thiourea | Reduction | Tetrasubstituted Nitroalkenes | - | nih.gov |

| (S)-Diphenylprolinol Silyl (B83357) Ether | Michael Addition | α,β-Unsaturated Nitroalkenes | - | encyclopedia.pub |

Exploration of Photochemical and Electrochemical Activation in its Reactivity

The conjugated nitroalkene moiety in this compound makes it a candidate for activation through non-traditional methods such as photochemistry and electrochemistry. These techniques can offer alternative reaction pathways and access to unique chemical transformations that are not achievable under thermal conditions.

Photochemical Activation: The photochemistry of α,β-unsaturated nitro compounds has been shown to lead to various transformations, including rearrangements and cycloadditions. kent.ac.ukwku.edu Irradiation of such compounds with ultraviolet light can induce a nitro-to-nitrite rearrangement or hydrogen abstraction reactions, depending on the substitution pattern. kent.ac.uk For planar nitroalkenes, photoaddition of solvents like methanol (B129727) has been observed. kent.ac.uk The high reactivity of photochemically excited nitroalkenes could be harnessed for novel carbon-carbon and carbon-heteroatom bond-forming reactions involving this compound. Future research could explore its participation in [2+2] cycloadditions with alkenes or other photochemical transformations to generate complex molecular architectures.

Electrochemical Activation: Electrochemical methods provide a powerful tool for the controlled reduction of nitro compounds. acs.org The reduction potential of the nitro group can be finely tuned by adjusting the reaction conditions, such as pH and electrode material. acs.org This allows for selective transformations, from the formation of nitro radical anions to the complete reduction to an amino group. The electrochemical reduction of aliphatic nitroalkenes has been utilized in reductive coupling reactions. acs.org Applying these methods to this compound could enable novel dimerization or cross-coupling reactions, as well as controlled reductions to access a range of functionalized products.

Continuous Flow Chemistry for Scalable Synthesis and Transformations

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.orgbeilstein-journals.orgnih.gov The synthesis and functionalization of nitro compounds, which can be hazardous and involve highly exothermic reactions, are particularly well-suited for flow chemistry.

The synthesis of nitro-containing compounds has been successfully demonstrated in multistep continuous-flow systems using heterogeneous catalysts. acs.orgnih.gov For example, the condensation of aromatic aldehydes with nitromethane (B149229) to form β-nitrostyrenes has been achieved with high selectivity and stability over extended periods using an amino-functionalized silica (B1680970) gel catalyst in a flow reactor. acs.org Subsequent in-line reactions of the generated nitroalkenes with other reagents using different catalyst-packed columns allow for the efficient synthesis of a variety of nitro-containing organic compounds. acs.org

Future research will focus on developing dedicated continuous flow processes for the synthesis of this compound itself, potentially starting from simple precursors via a Henry reaction followed by dehydration. wikipedia.org Furthermore, the integration of subsequent transformations, such as enantioselective conjugate additions or reductions, into a continuous flow setup would enable the scalable and safe production of valuable chiral building blocks derived from this nitroenoate.

Bio-Inspired Catalysis and Biotransformations for Functionalization

Nature provides a vast inspiration for the development of highly selective and efficient catalytic systems. Bio-inspired catalysis and biotransformations represent a growing field with the potential to offer green and sustainable methods for the functionalization of complex molecules like this compound.

While the direct enzymatic functionalization of this specific substrate is yet to be reported, the broader field of biocatalytic reactions with nitro compounds is expanding. acs.orgrsc.org For instance, enzymes have been explored for nitration reactions, although this area is less developed than other biocatalytic transformations. acs.org More established are biocatalytic reductions of nitro groups to amines, which offer a green alternative to traditional metal-catalyzed hydrogenations. rsc.org The development of hydrogenase-based biocatalytic systems for the mild and selective hydrogenation of nitro compounds to amines is a promising area of research. rsc.org

Future efforts could focus on screening for and engineering enzymes, such as ene-reductases or nitroreductases, that can act on this compound. This could lead to highly enantioselective reductions of the carbon-carbon double bond or the nitro group. Furthermore, the use of whole-cell biocatalysts could provide a cost-effective and scalable approach for these transformations.

Computational Design of New Reactivity Modes for Nitro-Substituted Aliphatic Esters

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reactivity, the elucidation of reaction mechanisms, and the rational design of new catalysts and reactions. For nitro-substituted aliphatic esters like this compound, computational studies can provide valuable insights into their electronic structure and reactivity.

Density Functional Theory (DFT) calculations have been successfully employed to study the regioselectivity and molecular mechanism of cycloaddition reactions involving conjugated nitroalkenes. nih.gov For example, computational studies on the [3+2] cycloaddition between nitrous oxide and conjugated nitroalkenes have shown that the reactions proceed via a polar, single-step mechanism, with a preference for the formation of specific regioisomers. nih.gov Such studies can help in predicting the outcome of new reactions and in designing substrates with desired reactivity.

Future computational work will likely focus on:

Modeling Enantioselective Catalysis: Simulating the interaction of this compound with chiral catalysts to understand the origins of stereoselectivity and to design more effective catalysts. nih.gov

Exploring Novel Reactivity: Predicting new reaction pathways that are yet to be discovered experimentally, such as novel cycloadditions or rearrangements.

Designing Substrates with Tailored Properties: Using computational screening to identify other nitro-substituted aliphatic esters with enhanced reactivity or selectivity for specific applications.

By combining computational predictions with experimental validation, researchers can accelerate the discovery of new and useful transformations for this important class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.